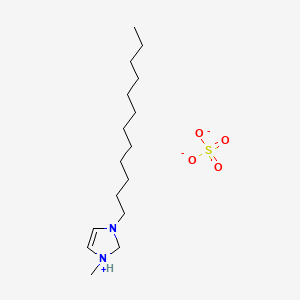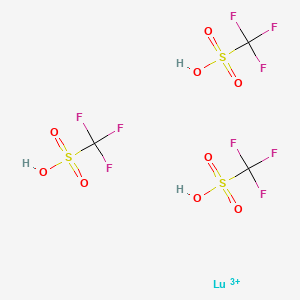
lutetium(3+);trifluoromethanesulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lutetium(3+);trifluoromethanesulfonic acid, also known as lutetium(III) trifluoromethanesulfonate, is a chemical compound with the formula (CF3SO3)3Lu. It is a salt formed by the combination of lutetium ions (Lu3+) and trifluoromethanesulfonic acid (CF3SO3H). This compound is known for its high reactivity and is commonly used as a catalyst in various chemical reactions .
Métodos De Preparación
Lutetium(III) trifluoromethanesulfonate can be synthesized through the reaction of lutetium metal with trifluoromethanesulfonic acid. The reaction typically involves dissolving lutetium metal in trifluoromethanesulfonic acid under controlled conditions to form the desired salt. The reaction conditions, such as temperature and concentration, are carefully monitored to ensure the purity and yield of the product .
Análisis De Reacciones Químicas
Lutetium(III) trifluoromethanesulfonate is known to undergo various types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent in certain reactions.
Reduction: It can be reduced under specific conditions to form lutetium(II) compounds.
Substitution: It can participate in substitution reactions where the trifluoromethanesulfonate group is replaced by other functional groups.
Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like hydrogen peroxide. The major products formed depend on the specific reaction conditions and the nature of the reactants .
Aplicaciones Científicas De Investigación
Lutetium(III) trifluoromethanesulfonate has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in organic synthesis, particularly in aldol reactions and enantioselective Diels-Alder reactions
Biology: It is used in the study of biological systems and processes, particularly in the development of new drugs and therapeutic agents.
Industry: It is used in the production of various industrial chemicals and materials, particularly in the field of polymer chemistry
Mecanismo De Acción
The mechanism by which lutetium(III) trifluoromethanesulfonate exerts its effects is primarily through its role as a catalyst. It facilitates chemical reactions by lowering the activation energy required for the reaction to proceed. The molecular targets and pathways involved depend on the specific reaction and the nature of the reactants.
Comparación Con Compuestos Similares
Lutetium(III) trifluoromethanesulfonate can be compared with other similar compounds, such as:
Yttrium(III) trifluoromethanesulfonate: Similar in structure and reactivity, but with yttrium instead of lutetium.
Scandium(III) trifluoromethanesulfonate: Another similar compound with scandium as the central metal ion.
Lanthanum(III) trifluoromethanesulfonate: Similar in structure but with different reactivity and applications.
The uniqueness of lutetium(III) trifluoromethanesulfonate lies in its specific reactivity and catalytic properties, which make it particularly useful in certain chemical reactions and industrial applications .
Propiedades
Fórmula molecular |
C3H3F9LuO9S3+3 |
|---|---|
Peso molecular |
625.2 g/mol |
Nombre IUPAC |
lutetium(3+);trifluoromethanesulfonic acid |
InChI |
InChI=1S/3CHF3O3S.Lu/c3*2-1(3,4)8(5,6)7;/h3*(H,5,6,7);/q;;;+3 |
Clave InChI |
NRMNRSCGHRWJAK-UHFFFAOYSA-N |
SMILES canónico |
C(F)(F)(F)S(=O)(=O)O.C(F)(F)(F)S(=O)(=O)O.C(F)(F)(F)S(=O)(=O)O.[Lu+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



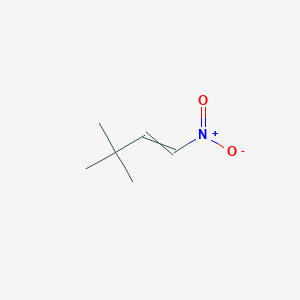
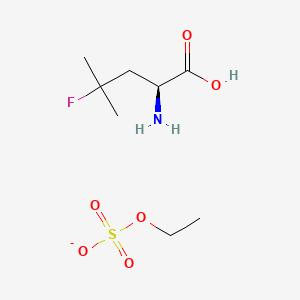

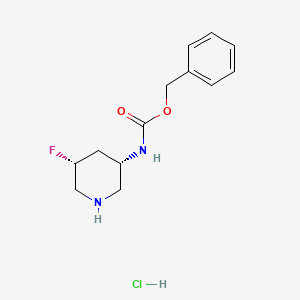
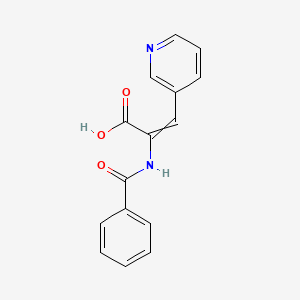
![Bis[(S)-4-iso-propyloxazoline-2-YL]-2-(fluoren-9-YL)-ethene](/img/structure/B11823919.png)
![rac-5-[(3aR,7aR)-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridin-7a-yl]-3-ethyl-1,2,4-oxadiazole](/img/structure/B11823934.png)
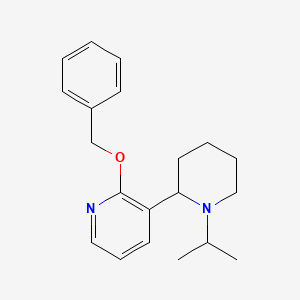
![(R)-5-Benzyl-2-mesityl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B11823941.png)


![1-[5-Fluoro-2-(4-hydroxypiperidin-1-yl)phenyl]ethan-1-one](/img/structure/B11823959.png)
